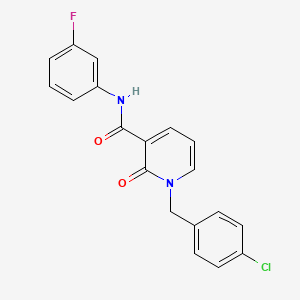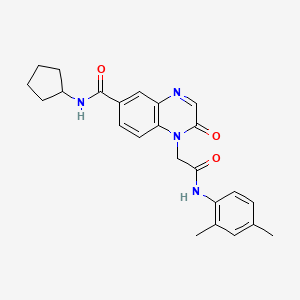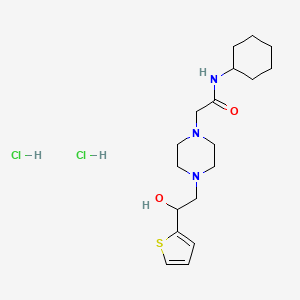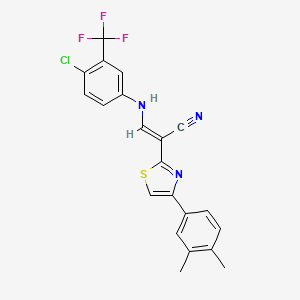
N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide” is a chemical compound with the molecular formula C17H16Cl2N2O4 . It has a molecular weight of 383.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide” is 1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide” is a powder . It has a molecular weight of 383.23 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.科学的研究の応用
In Vitro Molecular Mechanisms
Bisphenol A (BPA), a chemical similar to N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, is primarily used in manufacturing polycarbonate plastics and epoxy resins. Research has shown that BPA can cause adverse reproductive and developmental effects in wildlife and laboratory animal models. However, the specific mechanisms of action, tissue-specific impacts, and critical exposure periods are not fully understood. An extensive review of BPA's mechanistic actions in various experimental models suggests significant uncertainties surrounding its spectrum of mechanisms and impacts on different tissues (Wetherill et al., 2007).
Bisphenol A in the Aquatic Environment
Bisphenol A, used in epoxy resins and polycarbonates, is known to be acutely toxic to aquatic organisms and acts as an endocrine disruptor. With increased usage of these products, the exposure of organisms to BPA through environmental and food routes has risen. This report reviews the contamination routes of BPA in aquatic environments and its endocrine-disruptive effects on aquatic organisms, highlighting the importance of understanding BPA's environmental impact (Kang, Aasi, & Katayama, 2007).
Biodegradation of Bisphenol A
Laccase from Fusarium incarnatum UC-14 in a reverse micelles system has been found effective in biodegrading Bisphenol A, an endocrine-disrupting chemical used in polymers. This system eliminated 91.43% of Bisphenol A, indicating its potential for environmental bioremediation. The study suggests the biodegradability of Bisphenol A through a laccase-hosted system, offering a solution to mitigate its environmental impact (Chhaya & Gupte, 2013).
Fate of Bisphenol A in Environments
Bisphenol A's fate in terrestrial and aquatic environments is a concern due to its weak estrogenic properties. It has been found that BPA can be metabolized by diverse taxa of bacteria, fungi, algae, and even higher plants in oxygen-rich environments. This review focuses on the biological and nonbiological processes leading to BPA's transformation and degradation, essential for understanding its environmental impact and longevity (Im & Löffler, 2016).
Safety and Hazards
The specific safety and hazard information for “N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
将来の方向性
As “N,N’-bis(5-chloro-2-methoxyphenyl)propanediamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could be used in various research fields. The future directions would largely depend on the results of such research studies. It’s always exciting to see what new discoveries and applications scientists might find for these unique compounds.
特性
IUPAC Name |
N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMXOOGAFQPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)


![(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B2944910.png)

![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)


![Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2944920.png)
![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2944922.png)
![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)
![6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2944925.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2944926.png)